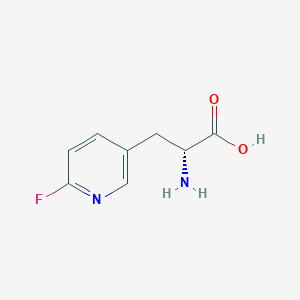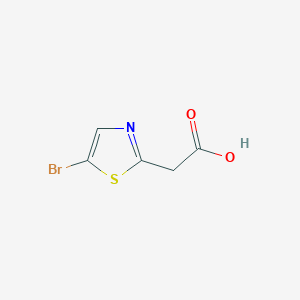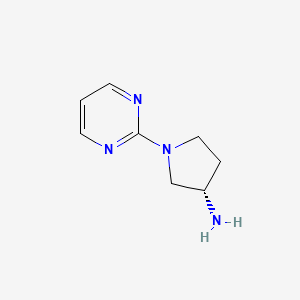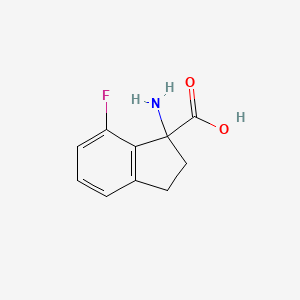![molecular formula C7H4IN3O2 B13039641 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H4IN3O2. It is a derivative of pyrrolo[2,3-d]pyrimidine, a structure known for its biological and pharmacological activities. The presence of an iodine atom at the 5-position and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the iodination of pyrrolo[2,3-d]pyrimidine derivatives. One common method involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
N-Iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): Common solvent for reactions involving pyrrolo[2,3-d]pyrimidine derivatives.
Sodium Thiosulfate: Used to quench iodination reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .
科学研究应用
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The iodine atom and carboxylic acid group may play crucial roles in binding to these targets and modulating their activity .
相似化合物的比较
Similar Compounds
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
- 6-Iodo-pyridine-2-carboxylic acid
- 3-Chloro-5-iodo-pyridine
Uniqueness
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an iodine atom and a carboxylic acid group allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C7H4IN3O2 |
|---|---|
分子量 |
289.03 g/mol |
IUPAC 名称 |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11) |
InChI 键 |
OYFNFSOKSKFPSE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)


![2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one](/img/structure/B13039586.png)





![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)

